3H-Tetrazolo[1,5-B]indazole Demonstrates Limited Activity Against nNOS and iNOS, in Contrast to More Potent Indazole Derivatives
In direct enzymatic assays, 3H-Tetrazolo[1,5-B]indazole exhibited an IC50 value of >1.0E+6 nM (>1 mM) against both rat neuronal nitric oxide synthase (nNOS) and mouse inducible nitric oxide synthase (iNOS) [1]. This contrasts with a series of 36 indazole derivatives evaluated in the same publication set, where many compounds were reported as 'better iNOS than nNOS inhibitors' with much lower IC50 values, highlighting that this specific fused core is not optimized for NOS inhibition . This negative result is a key differentiator, confirming the compound's selectivity profile.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >1.0E+6 nM (vs. rat nNOS and mouse iNOS) |
| Comparator Or Baseline | A series of 36 indazole derivatives (unspecified individual IC50 values, but reported as 'better iNOS than nNOS inhibitors') |
| Quantified Difference | Target compound is essentially inactive (IC50 > 1 mM), while the comparator class contains active inhibitors. |
| Conditions | Recombinant enzyme inhibition assays using rat brain nNOS and mouse iNOS, data curated by ChEMBL. |
Why This Matters
This negative selectivity data confirms the compound's inertness against NOS enzymes, making it a useful control or scaffold for programs where NOS inhibition is an off-target liability, rather than a lead for NOS-related disease.
- [1] BindingDB. (n.d.). BDBM50271280: 7-(1H-Tetrazol-5-yl)-1H-indazole::CHEMBL499583. BindingDB. View Source
